Product packaging for sodium thiophene-1-sulphonate(Cat. No.:CAS No. 1300-29-4)

sodium thiophene-1-sulphonate

Cat. No.: B1143396
CAS No.: 1300-29-4
M. Wt: 210.1823
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Description

Sodium thiophene-1-sulphonate (CAS 1300-29-4) is an organosulfur compound with the molecular formula C4H4Na2O3S2 and a molecular weight of 210.18 g/mol. This chemical serves as a valuable reagent in synthetic organic chemistry, particularly for the construction of sulfur-containing compounds. As a sodium sulfinate salt, it belongs to a class of compounds recognized for their role as versatile building blocks in forming S–S, N–S, and C–S bonds. These reactions are fundamental for preparing a diverse array of valuable organosulfur compounds, including sulfonamides, sulfones, and sulfides. Sulfinate salts like this compound are generally stable, easy-to-handle solids, making them practical for research applications. The incorporation of the thiophene ring, a quintessential heteroaromatic system, further enhances its utility in developing more complex molecular architectures, potentially for use in materials science and pharmaceutical research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers are encouraged to review all safety data prior to use.

Properties

CAS No.

1300-29-4

Molecular Formula

C4H4Na2O3S2

Molecular Weight

210.1823

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Direct Sulphonation and Regioselective Functionalization of Thiophene (B33073) Ring Systems

The direct introduction of a sulfonate group onto the thiophene ring is a primary method for synthesizing thiophene sulfonic acids and their salts. The high reactivity of thiophene towards electrophilic substitution, greater than that of benzene (B151609), facilitates this process. nih.govstackexchange.comquora.com This enhanced reactivity is attributed to the electron-rich nature of the thiophene ring, where the sulfur atom's lone pair electrons contribute to the aromatic sextet. nih.govstackexchange.com

Electrophilic Sulphonation Protocols

Electrophilic sulfonation is a classic and widely used method for the functionalization of thiophenes. The reaction typically proceeds preferentially at the C2 position due to the higher stability of the resulting intermediate compared to attack at the C3 position. stackexchange.comeprajournals.comuomustansiriyah.edu.iq

Fluosulfonic acid (HSO3F) is a potent sulfonating agent for thiophene. A patented method describes the sulfonation of thiophene using a large excess of fluosulfonic acid at controlled low temperatures (5°C to 10°C). This reaction produces a mixture of thiophene sulfonyl fluoride (B91410) and thiophene sulfonic acid. google.com Subsequent treatment with an alkaline earth hydroxide (B78521), such as barium hydroxide, neutralizes the mixture and forms the corresponding barium thiophene sulfonate salt. This salt can then be converted to other metal sulfonates, including sodium thiophene-1-sulfonate, by reacting it with a soluble metal sulfate (B86663). google.com Other sulfonating agents like sulfuric acid and chlorosulfonic acid are also employed, with the latter often favored in industrial settings for its efficiency and scalability.

Table 1: Comparison of Electrophilic Sulfonating Agents for Thiophene

Sulfonating AgentTypical ConditionsAdvantagesLimitations
Fluosulfonic Acid Low temperatures (5-10°C), excess reagentHigh reactivityProduces a mixture of products requiring further steps
Sulfuric Acid Room temperatureSimple, direct methodRequires careful temperature control to avoid side reactions
Chlorosulfonic Acid Industrial scaleHigh efficiency and scalabilityCorrosive nature requires careful handling

This table provides a summary of common electrophilic sulfonating agents and their characteristics in the context of thiophene sulfonation.

The regioselectivity of thiophene sulfonation is a critical aspect, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). eprajournals.comuomustansiriyah.edu.iq This preference is a result of the electronic properties of the thiophene ring, where the intermediates formed by attack at the C2 position are better stabilized by resonance. uomustansiriyah.edu.iq Hydrogen-exchange studies in acidic media have demonstrated a reactivity ratio of approximately 1000:1 for the α- versus β-positions. thieme-connect.de

The presence of substituents on the thiophene ring can influence the regioselectivity of subsequent sulfonation reactions. For instance, an electron-donating group at the C2 position, such as a methyl group, further activates the C5 position for electrophilic attack. thieme-connect.de Conversely, an electron-withdrawing group, like a formyl or acetyl group, deactivates the ring, and the regioselectivity can be influenced by the presence of a catalyst. researchgate.net

Alternative Sulphonation Strategies

Beyond classical electrophilic sulfonation, alternative strategies have been developed to introduce the sulfonyl group onto the thiophene ring, offering different reactivity patterns and substrate scopes.

Radical sulfonylation reactions have emerged as a powerful tool for the formation of C-S bonds. acs.org These methods often involve the generation of sulfonyl radicals from various precursors. One approach utilizes the reaction of aryldiazonium tetrafluoroborates with sulfur dioxide surrogates like DABCO·(SO2)2, which can then be used to sulfonylate activated systems. acs.org Another strategy involves the visible-light-mediated generation of sulfonyl radicals from sodium sulfinates, which can then couple with aryl radicals generated from thianthrenium salts. nih.gov This method is notable for its mild reaction conditions and high functional group tolerance. nih.gov

Table 2: Examples of Radical Sulfonylation Precursors and Methods

Radical PrecursorMethodKey Features
Aryldiazonium Tetrafluoroborates + SO2 Surrogate Chemical activationForms sulfonyl radicals for reaction with various substrates
Sodium Sulfinates + Thianthrenium Salts Visible-light photoactivationMild conditions, high functional group tolerance, EDA complex formation
Thiosulfonates Base-promotedEfficient for synthesis of allyl sulfones

This table highlights different precursors and methods for generating sulfonyl radicals for synthetic applications.

Transition metal-catalyzed reactions provide another avenue for the synthesis of thiophene sulfones. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the direct C-H arylation of thiophene 1,1-dioxides with arylboronic acids, demonstrating high C2 selectivity. acs.org Copper-catalyzed methods have also been reported, such as the sulfonylation of 1-naphthylamine (B1663977) derivatives with sodium sulfinates, which can proceed via a dual C-H activation/photoredox catalysis pathway. beilstein-journals.org Gold-catalyzed sulfonylation of aryl iodides with various sodium sulfinates has also been developed, offering a complementary approach to traditional copper or palladium catalysis. acs.org These metal-catalyzed methods often provide high regioselectivity and can tolerate a wide range of functional groups. nih.gov

Electrochemical Synthesis of Sulphonated Thiophenes

The electrochemical synthesis of sulphonated thiophenes represents a versatile and environmentally conscious approach to producing these valuable compounds. This method often involves the direct electropolymerization of thiophene or its derivatives in the presence of a sulfonating agent or an electrolyte containing sulfonate groups. researchgate.netwikipedia.org

One common strategy is the electrochemical polymerization of thiophene in a solution containing an electrolyte that also acts as the source of sulfonate groups. For instance, the electropolymerization of 3-methylthiophene (B123197) in the presence of fluorosulfonic acid (FSO3H) yields self-doped poly(3-methylthiophene) films with sulfonate (SO3−) groups incorporated into the polymer backbone. researchgate.net The degree of sulfonation can be controlled by varying the concentration of the fluorosulfonic acid in the electrolyte solution. researchgate.net Similarly, the electropolymerization of thiophene has been achieved using 4-toluene sulphonic acid silver salt as an oxidizing agent and electrolyte, leading to the formation of polythiophene.

Another approach involves the electrochemical co-polymerization of thiophene derivatives with other monomers that already contain sulfonate groups. For example, copolymers of sulfonated aniline (B41778) and sulfonated 3-methyl thiophene have been synthesized via electrochemical polymerization. researchgate.net This method allows for the tuning of the resulting polymer's properties, such as solubility and conductivity. researchgate.net

The mechanism of electropolymerization typically begins with the oxidation of the thiophene monomer at the anode to form a radical cation. wikipedia.org This is followed by the coupling of these radical cations and subsequent chain propagation to form the polymer film on the electrode surface. When a sulfonating agent is present, it can be incorporated into the polymer structure during this process.

Recent advancements have also demonstrated the electrochemical synthesis of 3-sulfonated benzothiophenes. rsc.orgacs.orgresearchgate.net This is achieved through an electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates. rsc.orgacs.org This catalyst- and external oxidant-free method proceeds via a cascade radical process initiated by the electrochemical generation of a sulfonyl radical from the sodium sulfinate, which then adds to the alkyne. rsc.org

Table 1: Electrochemical Synthesis Parameters for Sulphonated Thiophenes

MonomerElectrolyte/Sulfonating AgentResulting ProductKey Findings
3-MethylthiopheneFluorosulfonic acid (FSO3H)Self-doped poly(3-methylthiophene) with SO3− groupsDegree of sulfonation is controllable by FSO3H concentration. researchgate.net
Thiophene4-Toluene sulphonic acid silver saltPolythiopheneThe anion influences the polymer's morphology and growth rate.
Aniline and 3-MethylthiopheneSulfonated monomersCopolymer of sulfonated aniline and sulfonated 3-methyl thiopheneCopolymers exhibit better solubility than the corresponding homopolymers. researchgate.net
2-AlkynylthioanisolesSodium sulfinates3-Sulfonated benzothiophenesCatalyst- and external oxidant-free method with good substrate scope. rsc.orgacs.org

Synthesis via Precursor Manipulation

Derivatization from Thiophene-Containing Scaffolds

The synthesis of sodium thiophene-1-sulphonate can be achieved through the derivatization of pre-existing thiophene-containing scaffolds. This approach leverages the reactivity of the thiophene ring to introduce the sulfonate group. A common method involves the direct sulfonation of thiophene or its derivatives. For instance, reacting thiophene with a sulfonating agent like fuming sulfuric acid can introduce a sulfonic acid group onto the thiophene ring, which can then be neutralized to form the sodium salt.

Another strategy involves the functionalization of thiophene derivatives that already possess a handle for further modification. For example, starting with a hydroxy-functionalized thiophene trimer, the hydroxyl group can be reacted with butane (B89635) sultone to yield the corresponding negatively charged sulfonate form. diva-portal.org This post-polymerization modification strategy is advantageous as it allows for the introduction of the sulfonate group at a later stage, potentially reducing the number of synthetic steps required to generate functionalized trimers. diva-portal.org

Furthermore, thiophene-containing compounds can be prepared through various synthetic routes which can then be subjected to sulfonation. The Gewald reaction, a multicomponent reaction, is a well-established method for synthesizing highly substituted 2-aminothiophenes from a ketone, a cyanocarbonyl compound, and elemental sulfur. researchgate.netderpharmachemica.com These 2-aminothiophenes can then serve as versatile precursors for further derivatization, including the introduction of a sulfonate group.

The synthesis of thiophene derivatives can also be achieved through the halogenation of a starting thiophene compound, followed by further reactions. For example, 2-acetylthiophene (B1664040) can be halogenated to form 2-(dihaloacetyl)thiophenes, which are valuable intermediates for producing various thiophene derivatives. google.com These halogenated intermediates could potentially be converted to thiophene sulfonates through appropriate nucleophilic substitution reactions.

Table 2: Examples of Derivatization from Thiophene-Containing Scaffolds

Starting Thiophene ScaffoldReagent/MethodResulting Functional GroupApplication/Significance
Hydroxy-functionalized thiophene trimerButane sultoneSulfonatePost-polymerization functionalization for charged trimers. diva-portal.org
Ketone, cyanocarbonyl compound, sulfurGewald reaction2-AminothiophenePrecursor for further derivatization. researchgate.netderpharmachemica.com
2-AcetylthiopheneHalogenation2-(Dihaloacetyl)thiopheneIntermediate for various thiophene derivatives. google.com

Transformation of Sodium Sulfinates to Sodium Sulphonates

The transformation of sodium sulfinates into sodium sulphonates is a key synthetic strategy, primarily involving oxidation or cross-coupling reactions.

The oxidation of sodium sulfinates provides a direct route to the corresponding sulfonates. This transformation can be achieved using various oxidizing agents. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have been shown to mediate the oxidation of sodium sulfinates to sulfonates. nih.govresearchgate.net The proposed mechanism involves the activation of the sulfur lone pair in the sulfinate by the iodane, leading to the formation of a reactive sulfonium (B1226848) species. This electrophilic sulfonium intermediate is then trapped by a nucleophile, such as an alcohol, to yield the sulfonate ester. nih.gov

Another approach involves the use of oxidants like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2). The reaction of sodium p-toluenesulfinate with KMnO4 in an alkaline medium results in the formation of the corresponding sulfonate.

The oxidation can also proceed through radical pathways. For instance, an unexpected oxidative cross-coupling of sulfahydantoins with aldehydes was observed to proceed via a radical sulfonate-sulfinate conversion. rsc.org This suggests that under certain conditions, sulfinates can be involved in radical processes that lead to sulfonated products.

Cross-coupling reactions offer a powerful method for the formation of C-S bonds, and sulfinates have emerged as effective coupling partners. Palladium-catalyzed cross-coupling reactions of heteroaromatic sulfinates with aryl bromides have been developed as an environmentally friendly method to synthesize aryl-substituted heteroaromatics. rsc.orgrsc.org These reactions can be performed in aqueous media without the need for a base or other additives. rsc.orgrsc.org The general mechanism for this desulfinative cross-coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the sulfinate salt. nih.gov This generates a palladium sulfinate intermediate, which then undergoes extrusion of sulfur dioxide (SO2) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Nickel-catalyzed cross-coupling reactions have also been employed for the synthesis of sulfones from sodium sulfinates and aryl halides. mdpi.comrsc.org These reactions can be promoted by visible light in a dual catalytic system with an organoboron photocatalyst. mdpi.com The proposed mechanism involves the single-electron transfer from the excited photocatalyst to the sodium aryl sulfinate, generating a sulfonyl radical. mdpi.com This radical then participates in a catalytic cycle with the nickel complex to form the sulfone product.

Transition-metal-free cross-coupling reactions of heteroaryl sulfinates with Grignard reagents have also been developed, providing a mild method for C-C bond formation where the sulfinate acts as a leaving group. cas.cn

Table 3: Comparison of Methods for Transforming Sulfinates to Sulphonates

MethodReagents/CatalystKey Features
Oxidative Conversion
Hypervalent Iodine Oxidation(Diacetoxyiodo)benzene (PIDA)Involves a reactive sulfonium intermediate. nih.govresearchgate.net
Permanganate OxidationPotassium permanganate (KMnO4)Direct oxidation to the sulfonate.
Cross-Coupling Reactions
Palladium-CatalyzedPd catalyst, Aryl bromideEnvironmentally benign, can be done in aqueous media. rsc.orgrsc.org
Nickel/Photoredox CatalysisNi catalyst, Photocatalyst, Aryl halideMild, room-temperature conditions. mdpi.comrsc.org
Transition-Metal-FreeGrignard reagentAvoids the use of expensive transition metals. cas.cn

Multi-Component Reactions for Thiophene Sulphonate Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While direct multi-component synthesis of this compound is not widely reported, MCRs are instrumental in constructing the core thiophene scaffold, which can then be functionalized to introduce the sulfonate group.

The Gewald reaction is a prominent example of a three-component reaction that yields highly substituted 2-aminothiophenes. researchgate.netderpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. derpharmachemica.com The resulting 2-aminothiophene is a versatile intermediate that can be further modified, for example, through diazotization followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group, which can then be hydrolyzed to the sulfonic acid and subsequently converted to its sodium salt.

Another MCR approach involves the reaction of 1,7-diynes with a source of sulfur dioxide, such as DABCO·(SO2)2 (DABSO), which leads to the formation of functionalized naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides through a double SO2 insertion. acs.org Although this yields a sulfone, the underlying principle of incorporating a sulfur-containing group in a multi-component fashion is relevant.

While not directly yielding thiophene sulfonates, other MCRs can produce complex heterocyclic systems that may contain a thiophene ring or be precursors to one. For instance, a copper-catalyzed MCR has been used to synthesize polysubstituted 1,2,5,6-tetrahydropyridines (THPs) from an allene, an alkene, and trimethylsilyl (B98337) cyanide. rsc.org The versatility of MCRs suggests the potential for designing novel one-pot syntheses of thiophene sulfonates by carefully selecting the starting components.

Table 4: Prominent Multi-Component Reactions for Thiophene Synthesis

Reaction NameComponentsProductRelevance to Thiophene Sulphonate Synthesis
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur2-AminothiopheneProvides a key intermediate for further functionalization to a sulfonate. researchgate.netderpharmachemica.com
Double SO2 Insertion1,7-Diyne, DABSONaphtho[1,2-c]thiophene 2,2-dioxideDemonstrates multicomponent incorporation of a sulfur-oxygen group. acs.org

Mechanistic Elucidation of Synthetic Pathways

The synthesis of sodium thiophene-2-sulphonate, a derivative of the aromatic heterocycle thiophene, is predominantly achieved through electrophilic aromatic substitution. The elucidation of the mechanistic pathways involved in its formation and subsequent transformations is critical for optimizing reaction conditions and controlling product outcomes. This involves a detailed examination of transient intermediates, stereochemical possibilities, and the kinetics governing these processes.

Investigation of Reaction Intermediates

The sulfonation of thiophene follows the general mechanism of an electrophilic aromatic substitution, which proceeds through a transient, high-energy intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com Thiophene is significantly more reactive than benzene in such reactions, a fact attributed to the electron-donating nature of the sulfur heteroatom which enriches the π-electron system of the ring, and the lower resonance stabilization energy of the thiophene ring compared to benzene. numberanalytics.comstackexchange.comnih.govquora.com This lower stabilization energy means there is a smaller energetic penalty for disrupting the aromatic system to form the intermediate. stackexchange.com

The reaction is initiated by an attack on the electrophile, typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is present in fuming sulfuric acid (oleum). masterorganicchemistry.com The electrophilic attack preferentially occurs at the C2 position of the thiophene ring, which is the most electron-rich and can best stabilize the positive charge of the intermediate through resonance. stackexchange.comchemicalbook.com

The formation of the Wheland intermediate is the rate-determining step. stackexchange.commasterorganicchemistry.com Computational studies on the analogous sulfonation of benzene suggest the mechanism may be more complex than a simple single-step electrophilic attack. These models indicate that a concerted pathway involving two or three molecules of SO₃ may be involved, forming a cyclic transition state. masterorganicchemistry.comresearchgate.netrsc.org Such a mechanism is proposed to lower the activation energy of the reaction. rsc.org

Beyond the sulfonation reaction itself, derivatization of thiophene can proceed through other key intermediates. For instance, the oxidation of thiophene can lead to a thiophene S-oxide intermediate. nih.govwikipedia.org This reactive species is not typically isolated but can act as a diene in Diels-Alder reactions, leading to dimerization or reaction with other dienophiles. nih.govwikipedia.orgsemanticscholar.org Another important class of intermediates is thienyllithium compounds, formed by the deprotonation of thiophene with strong bases like butyllithium. wikipedia.org These organolithium intermediates are powerful nucleophiles used in the synthesis of a wide array of substituted thiophenes. wikipedia.org

Stereochemical Outcomes and Control

The direct sulfonation of an achiral thiophene molecule to produce sodium thiophene-2-sulphonate does not typically create a stereocenter, and thus the reaction is not inherently stereoselective. However, the principles of stereochemical control are highly relevant in the synthesis of more complex, chiral thiophene-containing molecules.

Significant research has focused on introducing chirality to thiophene derivatives, often by functionalizing the thiophene ring with pendants that contain stereogenic centers. rsc.orgrsc.org One notable approach involves the synthesis of chiral polythiophenes functionalized at the 3-position with a side chain containing a stereogenic sulfur atom within a sulfoxide (B87167) group. rsc.org In such syntheses, the choice of reagents can be critical to the stereochemical outcome. For example, the polymerization of monomers with an optically active sulfoxide substituent using iron(III) chloride (FeCl₃) was found to yield a polymer with a racemized pendant. rsc.org In contrast, using iron(III) perchlorate (B79767) (Fe(ClO₄)₃) as the oxidizing agent allowed the retention of optical activity in the resulting polymer, demonstrating that the reaction conditions can be modulated to control the stereochemical integrity of the final product. rsc.org

Catalytic asymmetric synthesis represents another frontier for controlling stereochemistry in thiophene chemistry. Methods have been developed for the asymmetric functionalization and dearomatization of thiophenes. rsc.org These strategies can produce complex structures such as axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes with high yields and excellent enantioselectivities. rsc.org Such transformations often rely on chiral catalysts to control the facial selectivity of the reaction, thereby dictating the absolute stereochemistry of the product.

Furthermore, stereocontrol can be exerted during polymerization reactions initiated by thiophene-containing molecules. In the ring-opening polymerization of lactides, a thiophene-functionalized initiator can potentially influence the stereoselectivity of the polymerization, leading to polylactides with specific tacticities. mdpi.com

Kinetic Studies of Sulphonation and Derivatization Processes

Kinetic studies provide quantitative insight into the reaction rates and the factors that influence them. The sulfonation of thiophene is known to be a rapid reaction, proceeding much faster than the sulfonation of benzene. wikipedia.orgchemeurope.com This high reactivity forms the basis of an industrial method to separate thiophene from benzene, as treating a mixture with sulfuric acid preferentially converts the thiophene into its water-soluble sulfonic acid derivative. chemicalbook.comchemeurope.com The reaction is also known to be reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitutions. slideshare.net The position of the sulfonyl group can be influenced by the reaction temperature, which affects the kinetic and thermodynamic control of the reaction. slideshare.net

While specific kinetic parameters for the sulfonation of thiophene are not widely reported, studies on the derivatization of the resulting product, thiophene-2-sulfonic acid, offer valuable data. A comprehensive kinetic study on the bromination of thiophene-2-sulfonic acid revealed the influence of the electron-withdrawing sulfonic acid group, which deactivates the thiophene ring towards further electrophilic attack. The key kinetic parameters from this study are summarized in the table below.

ParameterValueConditions
Velocity Constant (k)106 M⁻¹s⁻¹24.5°C
Activation Energy (Ea)52.2 kJ mol⁻¹-
Entropy of Activation (ΔS‡)-39.00 J K⁻¹mol⁻¹-

This data for a derivatization process highlights how substituents dramatically alter the reactivity of the thiophene ring. Computational modeling has also been employed to develop kinetic models for sulfonation, particularly for benzene, which serves as a foundational system. These models help to dissect the elementary reaction steps and are compatible with experimental observations, confirming that the formation of the sigma complex is the rate-limiting step. rsc.org

Chemical Reactivity and Reaction Mechanisms of Sodium Thiophene 1 Sulphonate and Its Derivatives

Reactivity at the Thiophene (B33073) Ring

The reactivity of the thiophene ring in sodium thiophene-2-sulphonate is a product of the inherent aromatic character of thiophene and the strong electronic influence of the sulfonate substituent. Thiophene itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, often more easily than benzene (B151609). chemicalbook.comuobasrah.edu.iq However, the introduction of a sulfonate group at the 2-position dramatically modulates this reactivity.

Electrophilic Aromatic Substitution Reactions

Thiophene's aromaticity allows it to undergo various electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts acylation. uou.ac.ineprajournals.com These reactions typically proceed preferentially at the α-positions (C2 and C5) because the carbocation intermediates formed by attack at these positions are more resonance-stabilized than those from attack at the β-positions (C3 and C4). 213.55.90

The sulfonate group (-SO₃⁻) and its corresponding sulfonic acid group (-SO₃H) are powerful electron-withdrawing groups. This property significantly deactivates the thiophene ring towards electrophilic attack by reducing its electron density and nucleophilicity. Consequently, reactions that proceed readily with unsubstituted thiophene require more forcing conditions when applied to thiophene-2-sulfonic acid.

This deactivating effect has been quantified in kinetic studies. For instance, a comparative study of bromination reactions revealed a substantially higher activation energy for thiophene-2-sulfonic acid compared to unsubstituted thiophene, illustrating the profound electronic influence of the sulfonic acid substituent.

Table 1: Kinetic Parameters for the Bromination of Thiophene and Thiophene-2-Sulfonic Acid

ParameterThiopheneThiophene-2-Sulfonic Acid
Specific Reaction Rate (k) at 24.5°C (M⁻¹s⁻¹)Significantly Higher106.0
Activation Energy (Ea) (kJ mol⁻¹)26.552.2
Entropy Change (ΔS) (J K⁻¹mol⁻¹)Lower Negative Value-39.00

Data sourced from a comparative kinetic study of bromination reactions.

In terms of selectivity, the sulfonate group at the C2 position directs incoming electrophiles primarily to the C5 position. uobasrah.edu.iq This is a result of competing directing effects: the heteroatom (sulfur) strongly favors substitution at the α-positions (C2 and C5), while the electron-withdrawing sulfonate group directs incoming groups to the meta-position (C4). The powerful activating and α-directing effect of the ring sulfur typically dominates, leading to substitution at the available C5 position. For example, the nitration of 2-acetylthiophene (B1664040), which also has an electron-withdrawing group at C2, yields a mixture of the 4-nitro and 5-nitro isomers, demonstrating this competitive influence. google.com Similarly, nitration of 2-(α-alkoxyimino)ethylthiophenes occurs at the 5-position. google.com

Nucleophilic Additions and Substitutions

While electron-rich aromatic rings like thiophene are generally unreactive towards nucleophiles, the presence of a strong electron-withdrawing group, such as a sulfonate or nitro group, can render the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction is facilitated because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. masterorganicchemistry.com

In the context of thiophene derivatives, the sulfonate group can function as a leaving group in SNAr reactions, particularly when the ring is further activated by other substituents. evitachem.com The reaction proceeds via an addition-elimination mechanism: the nucleophile attacks the carbon atom bearing the sulfonate group (the ipso carbon), forming a resonance-stabilized anionic intermediate. Subsequently, the sulfonate leaving group is eliminated, restoring the aromaticity of the ring. The general viability of this pathway is supported by studies on other activated thiophenes, such as the nucleophilic aromatic substitution of a nitro group on a thiophene ring by thiolates. mdpi.com

Radical Reactions and Their Pathways

Sodium thiophene-2-sulphonate and its derivatives can participate in radical reactions, primarily through the generation of sulfonyl radicals. Sulfonic acids and their salts can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions, often involving oxidants or photochemical initiation. acs.orgresearchgate.net

For example, sodium sulfinates, which can be derived from sulfonates, are known to generate sulfonyl radicals that can then engage in various transformations. researchgate.netrsc.org Research has shown that sodium thiophene-2-sulfinate can react with alkenes in the presence of an initiator, where the generated thiophene-2-sulfonyl radical adds to the double bond. acs.org

Another potential radical pathway involves the reaction of the thiophene ring itself with highly reactive radical species. Studies on the atmospheric chemistry of thiophene have shown that it can react with nitrate (B79036) radicals (NO₃•) via addition to the double bond, leading to a ring-opening pathway and the eventual ejection of sulfur dioxide (SO₂). acs.org While this specific pathway leads to the degradation of the heterocycle, it underscores the susceptibility of the thiophene ring to radical attack.

Reactivity of the Sulphonate Group

Desulphonation Processes and Mechanisms

The sulfonation of thiophene is a reversible electrophilic aromatic substitution reaction. libretexts.org The reverse reaction, known as desulfonation or proto-desulfonation, involves the removal of the sulfonic acid group to regenerate the parent aromatic ring. wikipedia.orgresearchgate.net

This reaction is typically accomplished by heating the sulfonic acid in the presence of an aqueous acid, such as dilute sulfuric or phosphoric acid. chemicalbook.comwikipedia.org The mechanism is the microscopic reverse of sulfonation. It begins with the protonation of the aromatic ring at the ipso-carbon (the carbon atom bonded to the sulfonate group). This step is the rate-determining step. researchgate.netmasterorganicchemistry.com The resulting Wheland intermediate then loses sulfur trioxide (SO₃), a good leaving group, to restore the aromatic system. masterorganicchemistry.com

This reversibility is of significant practical importance. It forms the basis for the industrial separation of thiophene from benzene, as thiophene is readily sulfonated by concentrated sulfuric acid at room temperature while benzene is not. The water-soluble thiophene-2-sulfonic acid is separated, and the thiophene can then be recovered by steam distillation or heating with acid. chemicalbook.comchempedia.info Furthermore, the sulfonic acid group can be used as a temporary blocking group in organic synthesis to direct other substituents to desired positions before being removed via desulfonation. wikipedia.org

Conversion to Other Sulfur-Containing Functionalities

The sulfonate moiety of sodium thiophene-1-sulphonate and its parent acid, thiophene-1-sulfonic acid, serves as a versatile precursor for the synthesis of other important sulfur-containing functional groups. These transformations are crucial for creating a diverse range of thiophene derivatives for various applications.

The conversion to sulfonyl chlorides is a key synthetic step. Thiophene sulfonic acids can be readily converted into thiophene sulfonyl chlorides by reacting with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These sulfonyl chlorides are highly reactive intermediates.

From thiophene sulfonyl chlorides, sulfonamides can be synthesized. The reaction of the sulfonyl chloride with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding thiophene sulfonamides. Reduction reactions can also directly convert thiophene-2-sulfonic acid to thiophene-2-sulfonamide.

Another related transformation is the oxidation of sulfinate salts to produce sulfonates. d-nb.infonih.gov For example, sodium sulfinates can be oxidized by reagents like hydrogen peroxide or hypervalent iodine compounds to yield sodium sulfonate salts. d-nb.infonih.gov This provides an alternative pathway to access thiophene sulfonates from thiophene sulfinates. The table below summarizes some of these key conversions.

Starting MaterialReagent(s)ProductFunctionality Formed
Thiophene Sulfonic Acid/SulfonatePCl₅ or SOCl₂Thiophene Sulfonyl ChlorideSulfonyl Chloride
Thiophene Sulfonyl ChlorideNH₃, RNH₂, R₂NHThiophene SulfonamideSulfonamide
Thiophene Sulfonic AcidReducing AgentsThiophene SulfonamideSulfonamide
Thiophene Sulfinate SaltH₂O₂, Hypervalent IodineThiophene SulfonateSulfonate

This table provides an overview of common synthetic transformations for the sulfonate group and related sulfur functionalities.

Role as a Leaving Group or Activating Group

The sulfonate group (-SO₃⁻) is an excellent leaving group, a property derived from the stability of the sulfonate anion, which is the conjugate base of a strong acid. This stability is enhanced by resonance delocalization of the negative charge across the three oxygen atoms.

As a Leaving Group: The thiophene sulfonate group's ability to depart as a stable anion makes it highly effective in nucleophilic substitution reactions. numberanalytics.comevitachem.com In these reactions, a nucleophile attacks the carbon atom to which the sulfonate group is attached, displacing the sulfonate. This is a common strategy in organic synthesis to introduce a variety of functional groups onto the thiophene ring. numberanalytics.comontosight.ai For instance, studies on the nucleophilic substitution reactions of 2-thiopheneethyl benzenesulfonates with anilines have been investigated, demonstrating the utility of sulfonate as a leaving group in mechanistic studies. koreascience.kr

As an Activating/Deactivating Group: The role of the sulfonate group in influencing the reactivity of the thiophene ring is twofold.

Deactivating Group for Electrophilic Aromatic Substitution (EAS): The sulfonic acid/sulfonate group is strongly electron-withdrawing. This property reduces the electron density of the aromatic thiophene ring, making it less nucleophilic. Consequently, the ring is "deactivated" towards electrophilic attack, meaning that electrophilic aromatic substitution reactions (like nitration, halogenation, or Friedel-Crafts reactions) occur more slowly compared to unsubstituted thiophene. masterorganicchemistry.com

Activating Group for Nucleophilic Aromatic Substitution (SNAr): While deactivating for EAS, the strong electron-withdrawing nature of the sulfonate group activates the thiophene ring for nucleophilic aromatic substitution. This is particularly true when the sulfonate is positioned ortho or para to the reaction site. The group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. uoanbar.edu.iq Nucleophilic substitution occurs much more readily in the thiophene series compared to corresponding benzene compounds, partly due to the ability of the sulfur heteroatom to stabilize intermediates. uoanbar.edu.iq

Intermolecular Interactions and Self-Assembly Phenomena

The combination of a polar, ionic head (the sodium sulfonate) and an aromatic, less polar body (the thiophene ring) imparts amphiphilic character to this compound, governing its interactions in condensed matter and at interfaces.

Non-Covalent Interactions in Condensed Phases

In the solid or liquid state, this compound and its derivatives engage in a variety of non-covalent interactions that determine their macroscopic properties. rsc.org

Ionic and Ion-Dipole Interactions: The most dominant forces are the strong electrostatic interactions between the sodium cations (Na⁺) and the sulfonate anions (-SO₃⁻). In the presence of polar solvents like water, strong ion-dipole interactions occur.

Hydrogen Bonding: The oxygen atoms of the sulfonate group are effective hydrogen bond acceptors, allowing them to interact strongly with hydrogen bond donors, including water or alcohol solvents.

π-π Stacking: The aromatic thiophene rings can interact with each other through π-π stacking. nih.gov These interactions, though weaker than the ionic forces, are crucial for the organization of molecules in crystals and aggregates.

Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a chalcogen bond donor, participating in specific non-covalent interactions that can influence molecular packing. rsc.org

Computational studies, such as those using quantum theory of atoms in molecules (QTAIM), have been employed to analyze and quantify these non-covalent interactions in thiophene clusters, providing insight into the forces that stabilize them. nih.gov The combination of these varied interactions makes thiophene derivatives interesting building blocks for crystal engineering and the design of supramolecular structures. rsc.org

Formation of Self-Assembled Monolayers (SAMs) Involving Thiophene Sulphonate Structures

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. While thiophene-containing SAMs typically use a thiol group to bind to surfaces like gold, structures involving thiophene sulfonates are also significant, particularly in the context of surface modification and electronic materials. surfacesciencelab.comacs.org

Sulfonate-Terminated SAMs: SAMs with a sulfonate group at the monolayer-air interface can be prepared. A common method involves first forming a SAM from alkanethiols with a terminal group that can be chemically modified, such as a thioacetate (B1230152) or another thiol. Subsequent oxidation of this terminal sulfur-containing group, for example with hydrogen peroxide (H₂O₂), converts it into a sulfonic acid (-SO₃H) group. beilstein-journals.org These sulfonate-terminated SAMs present a highly acidic and negatively charged surface. beilstein-journals.org This property is exploited for the controlled deposition of materials from aqueous solutions, such as the growth of titanium dioxide thin films, where the charged surface promotes the hydrolysis and attachment of metal species. beilstein-journals.org

Thiophene Sulfonates in Polymeric Films: A prominent example of a material involving thiophene and sulfonate groups is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). arxiv.orgwiley.com This is a polymeric complex where the conductive PEDOT (a polythiophene derivative) is charge-balanced and dispersed in water by the insulating polystyrene sulfonate. Although not a traditional SAM, PEDOT:PSS forms thin films that are crucial as hole-selective layers in organic electronic devices like solar cells and OLEDs. arxiv.orgwiley.com The sulfonate groups of the PSS are essential for the material's water dispersibility and film-forming properties. SAMs with thiophene head groups have also been developed as alternatives to PEDOT:PSS to improve interface quality in perovskite solar cells. arxiv.org

The table below details the characteristics of SAMs involving thiophene sulfonate structures.

SAM TypeFormation MethodKey FeatureApplication Example
Sulfonate-Terminated SAMOxidation of thiol-terminated SAMsHighly acidic and negatively charged surfaceSubstrate for controlled deposition of metal oxides (e.g., TiO₂) beilstein-journals.org
Polymeric Thiophene Sulfonate Films (e.g., PEDOT:PSS)Solution processing (e.g., spin-coating)Water dispersibility, conductive/insulating compositeHole-selective layer in organic solar cells and OLEDs arxiv.orgwiley.com

This interactive table summarizes the formation and application of self-assembled layers incorporating thiophene sulfonate functionalities.

Advanced Spectroscopic and Structural Characterization

High-Resolution Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. While specific crystallographic data for sodium thiophene-1-sulphonate is not widely published, analysis of related sulphonated aromatic compounds and thiophene (B33073) derivatives provides significant insight into the expected structural features. mdpi.comacs.org

Studies on various thiophene derivatives reveal that the five-membered ring is essentially planar. mdpi.com For aromatic sulphonates, the geometry around the sulphur atom in the sulphonate group (-SO₃⁻) is characteristically tetrahedral. X-ray diffraction analysis of metal arenesulphonates shows that the sulphonate groups often play a crucial role in the crystal packing, coordinating with metal cations (like Na⁺) and participating in various non-covalent interactions that build the three-dimensional crystal lattice. researchgate.netbohrium.com In the solid state, the sodium cations would be coordinated by the oxygen atoms of the sulphonate group and potentially by water molecules if the crystal is a hydrate. bohrium.comresearchgate.net The packing arrangement is dictated by a combination of these strong ionic interactions and weaker intermolecular forces.

Table 1: Representative Crystallographic Parameters for Aromatic Sulphonate Compounds Note: This table presents typical data from related structures, as specific data for this compound is not available. Values are illustrative.

ParameterRepresentative ValueReference Compound(s)
Bond Length (S=O) 1.42 - 1.46 ÅMetal Arenesulphonates
Bond Length (S-C) 1.75 - 1.80 ÅThiophene Derivatives
Bond Angle (O-S-O) 112° - 115°Metal Arenesulphonates
Bond Angle (O-S-C) 104° - 107°Metal Arenesulphonates
Crystal System Monoclinic / OrthorhombicVarious Sulphonate Salts

Rotational spectroscopy, typically conducted in the gas phase on microwave and millimeter-wave spectrometers, is the most accurate method for determining the equilibrium structure of molecules. By measuring the precise frequencies of rotational transitions, one can derive the molecule's moments of inertia and, from these, its rotational constants (A, B, and C). nih.gov

Extensive studies on the parent molecule, thiophene, have yielded a precise semi-experimental equilibrium (rₑˢᵉ) structure through the analysis of numerous isotopologues. nih.govaip.org These studies provide benchmark data for the bond lengths and angles of the thiophene ring with extraordinary precision. aip.org

For this compound, such a gas-phase study would be exceptionally challenging due to the compound's very low volatility. However, the principles remain relevant. The addition of the heavy sodium sulphonate group (-SO₃Na) to the thiophene ring would dramatically alter the moments of inertia and, consequently, the rotational constants compared to the parent thiophene. Theoretical calculations (quantum chemistry) could predict these constants, which would be invaluable for guiding any potential experimental search for rotational transitions. acs.orgresearchgate.net

Table 2: Experimental Ground State Rotational Constants for Thiophene

ParameterValue (MHz)Reference
A₀ 8056.248 aip.org
B₀ 5416.799 aip.org
C₀ 3235.797 aip.org

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the energy required to excite the stretching and bending modes of molecular bonds. It serves as a molecular fingerprint, allowing for functional group identification and analysis of the molecular structure.

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands for both the thiophene ring and the sulphonate group.

The sulphonate group (R-SO₃⁻) gives rise to very strong and characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(SO₃)) typically appears in the 1260-1150 cm⁻¹ region, while the symmetric stretching vibration (νₛ(SO₃)) is found in the 1070-1030 cm⁻¹ range. instanano.comupi.edu Another key band is the S-O stretch, often observed around 700 cm⁻¹.

The thiophene ring itself has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C ring stretching modes typically between 1550 and 1300 cm⁻¹, and C-H in-plane and out-of-plane bending vibrations below 1300 cm⁻¹. The C-S stretching vibration is usually found in the 900-600 cm⁻¹ region. researchgate.net

Table 3: Predicted Principal FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 Medium-WeakAromatic C-H Stretch
~1450 MediumAromatic C=C Ring Stretch
~1385 MediumAromatic C=C Ring Stretch
~1200 StrongAsymmetric SO₃⁻ Stretch
~1050 StrongSymmetric SO₃⁻ Stretch
~850 MediumC-H Out-of-plane Bend
~690 Medium-StrongC-S Stretch / S-O Stretch

Raman spectroscopy is complementary to FT-IR. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. mt.com Therefore, symmetric vibrations and bonds involving less polar functional groups often produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibration of the SO₃⁻ group (~1050 cm⁻¹) is expected to be particularly strong and easily identifiable in the Raman spectrum. researchgate.net Vibrations of the aromatic ring, especially the symmetric "ring-breathing" mode, are also typically intense in Raman spectra of aromatic compounds. s-a-s.org The C-S bond within the thiophene ring should also be Raman active. The technique is valuable for confirming the assignments made from IR spectra and providing a more complete picture of the molecule's vibrational framework. scispace.com

Table 4: Predicted Principal Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~3100 MediumAromatic C-H Stretch
~1410 StrongAromatic Ring-Breathing Mode
~1385 MediumAromatic C=C Ring Stretch
~1050 Very StrongSymmetric SO₃⁻ Stretch
~750 StrongC-S-C Ring Deformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants allow for the deduction of the molecular skeleton and the precise placement of substituents. mdpi.com

In the ¹H NMR spectrum of this compound, the protons on the thiophene ring would appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm). The electron-withdrawing nature of the sulphonate group is expected to deshield the adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to unsubstituted thiophene. nih.gov

Similarly, in the ¹³C NMR spectrum, the carbon atom directly attached to the sulphonate group (C1) would be significantly deshielded. The other carbon atoms in the ring would also experience shifts in their resonance frequencies relative to thiophene, providing a complete map of the electronic effects of the substituent. nih.govnih.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O Note: These are predicted values based on known substituent effects. Actual values may vary.

NucleusPredicted Chemical Shift (ppm)Multiplicity
H-2 7.8 - 8.0Doublet
H-3 7.2 - 7.4Doublet of Doublets
H-4 7.6 - 7.8Doublet
C-1 145 - 150Singlet
C-2 128 - 132Singlet
C-3 126 - 130Singlet
C-4 130 - 134Singlet

Electronic Spectroscopy and Photophysical Characterization

UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions in molecules. msu.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. bioglobax.com For thiophene-based compounds, these transitions are typically π → π* transitions within the conjugated system.

The position and intensity of absorption bands provide valuable information about the electronic structure. upi.edu For many thiophene derivatives, the absorption maxima (λ_max) are found in the UV region. The presence of a sulfonate group can influence the electronic properties and thus the absorption spectrum. In some cases, two bands of moderate intensity (ε = 1,000 to 10,000) with λ_max above 200 nm can indicate an aromatic system. upi.edu

Fluorescence emission spectroscopy provides information about the relaxation of the excited state. Following absorption of light, the molecule can return to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. For some donor-π-acceptor thiophene derivatives, a large Stokes shift is observed, indicating a significant change in the dipole moment between the ground and excited states. researchgate.netrsc.org

The table below shows representative UV-Visible absorption and emission data for related thiophene compounds.

Compound TypeAbsorption λ_max (nm)Emission λ_max (nm)Solvent/StateReference
D-π-A Thiophene Derivative (MOT)~350-360~416-482Cyclohexane to DMSO researchgate.netrsc.org
D-π-A Thiophene Derivative (DMAT)~380-398~480-642Cyclohexane to DMSO researchgate.netrsc.org
Dibenzothiophene SulfonateNot Specified~370-495Various google.com
Sulfonated Bithiophene (α2-SO₃H)~350~420Aqueous Solution

The photophysical properties of a compound describe the processes that occur after the absorption of light. A key parameter is the fluorescence quantum yield (Φ_f), which is the ratio of the number of photons emitted to the number of photons absorbed. It provides a measure of the efficiency of the fluorescence process.

For many thiophene derivatives, the quantum yield can be significantly influenced by the molecular structure and the surrounding environment. researchgate.netrsc.org For instance, the introduction of a sulfonate group into a bithiophene has been shown to increase the fluorescence quantum yield by an order of magnitude in solution compared to the unsubstituted counterpart. In some cases, aggregation in the solid state can lead to fluorescence quenching, but this can be mitigated by isolating the molecules within a host matrix, leading to a dramatic increase in the quantum yield.

The quantum yield of singlet oxygen generation is another important photophysical parameter, particularly for applications in photodynamic therapy. While specific data for this compound is limited, related sulfonated photosensitizers are known to generate singlet oxygen upon irradiation. researchgate.net

The following table summarizes quantum yield data for some relevant thiophene compounds.

CompoundFluorescence Quantum Yield (Φ_f)ConditionsReference
Sulfonated Bithiophene (α2-SO₃H)up to 0.58In LDH matrix
Dibenzothiophene Sulfonic Acid0.55Not Specified google.com
Dibenzothiophene Phenyl Sulfonate Ester0.15Not Specified google.com
meso-BODIPY derivatives0.508-0.849Not Specified researchgate.net

Surface Analysis Techniques for Adsorption and Interface Studies

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize the structure of materials at the atomic and molecular level. aps.org It is particularly useful for studying the arrangement of molecules in thin films and at interfaces.

STM studies of polythiophenes on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) have provided detailed insights into their self-assembly and crystalline structure. researchgate.net These studies reveal the formation of two-dimensional polycrystals with well-defined domains, and allow for the direct measurement of parameters like interchain distances. researchgate.net

For smaller thiophene-based molecules, STM can be used to study their adsorption and orientation on a substrate. For example, terthiophene molecules adsorbed on a Au(111) surface have been shown to preferentially adsorb on specific regions of the reconstructed surface. beilstein-journals.org The appearance of the molecules in STM images can be bias-dependent, providing information about the molecular orbitals involved in the tunneling process. beilstein-journals.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. bris.ac.ukcnrs.fr The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface being analyzed. cnrs.frntu.edu.tw For a compound like this compound, XPS is particularly insightful as it can differentiate between the two sulfur atoms present in the molecule, which exist in distinct chemical environments.

In the case of this compound, the S 2p core level spectrum is expected to show two distinct doublets. These arise from the sulfur atom in the thiophene ring and the sulfur atom in the sulfonate group (-SO₃⁻).

Thiophene Sulfur: The sulfur atom within the thiophene ring is in a lower oxidation state and is relatively electron-rich. Based on studies of analogous thiophene-containing polymers, the binding energy for this sulfur atom's S 2p₃/₂ peak is expected to be in the range of 162.5 to 164.0 eV. rsc.orgresearchgate.net

Sulfonate Sulfur: The sulfur atom in the sulfonate group is bonded to three oxygen atoms, placing it in a much higher oxidation state and making it significantly more electron-poor. Consequently, its S 2p₃/₂ peak appears at a higher binding energy, typically between 168.1 eV and 170 eV. rsc.orgresearchgate.net

Research on conjugated polyelectrolytes containing both thiophene and sulfonate groups confirms this clear separation in binding energies. In one such study, the S 2p spectrum revealed three chemically distinct sulfur atoms, with the thiophene sulfur appearing at the lowest binding energy (164.0 eV) and the sulfonate sulfur at the highest (168.1 eV). rsc.org Similarly, analysis of poly(3,4-ethylenedioxythiophene)-tosylate (PEDOT-Tos) showed that the doublet representing the sulfonate anions is found between 166 to 170 eV, while the thiophene sulfur of the PEDOT chain has a binding energy of about 162.5 to 166.5 eV. researchgate.net

The significant chemical shift between these two sulfur species allows for unambiguous identification and quantification. The area under each peak in the high-resolution S 2p spectrum can be used to determine the relative abundance of each type of sulfur on the material's surface, confirming the chemical integrity of the compound. researchgate.net Shifts in these binding energies can also provide information about doping or interactions with other materials. rsc.orgresearchgate.net

Table 1: Expected S 2p Binding Energies for this compound from XPS Analysis

Functional GroupSulfur Atom EnvironmentExpected S 2p Binding Energy (eV)Reference
ThiopheneC-S-C in heterocyclic ring162.5 - 164.0 rsc.org, researchgate.net
SulfonateR-SO₃⁻168.1 - 170.0 rsc.org, researchgate.net

Neutron Scattering Techniques for Interfacial Interactions in Composites

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the molecular and nanoscale, making it ideal for studying soft matter and composites. nih.govesfri.eu Small-Angle Neutron Scattering (SANS) is particularly well-suited for characterizing the size, shape, and arrangement of particles, polymers, and surfactant micelles in solution or within a composite matrix. nih.govcsun.edu

A key advantage of neutron scattering is the ability to use "contrast variation." By selectively replacing hydrogen (H) with its heavier isotope deuterium (B1214612) (D) in different components of a system (e.g., the solvent or parts of a molecule), researchers can make specific parts of the structure "visible" or "invisible" to neutrons. researchgate.netnih.gov This method is exceptionally useful for probing the interfacial structure of complex, multi-component systems. researchgate.net

In the context of this compound and its derivatives, SANS has been employed to elucidate their role in forming stable composite materials, particularly with carbon-based nanomaterials like graphene. A study on a similar amphiphilic polymer, poly[2-(3-thienyl)ethyloxy-4-butylsulfonate] sodium salt (PTEBS), used SANS with contrast variation to understand its interfacial interactions with graphene in an aqueous dispersion. researchgate.net

The research revealed a distinct and functional orientation of the polymer at the graphene-water interface:

Thiophene Ring Interaction: The hydrophobic thiophene rings of the polymer were found to engage in strong, noncovalent π-stacking interactions with the surface of the graphene sheets. researchgate.net This interaction is the primary driving force for disrupting the π–π stacking between graphite layers, thus promoting exfoliation and stabilizing the individual graphene flakes in the dispersion. researchgate.net

Sulfonate Group Orientation: The hydrophilic sodium sulfonate groups were found to orient away from the graphene surface and extend into the surrounding aqueous phase. researchgate.net This shell of hydrophilic, negatively charged moieties provides steric and electrostatic repulsion between the graphene flakes, ensuring their long-term colloidal stability in water. researchgate.net

Therefore, neutron scattering studies provide direct evidence of the amphiphilic nature of thiophene-sulfonate compounds at interfaces. The technique confirms how the distinct parts of the molecule—the hydrophobic thiophene head and the hydrophilic sulfonate tail—organize to mediate the interaction between two dissimilar phases, such as a hydrophobic solid and an aqueous solvent.

Table 2: Summary of Interfacial Interactions of Thiophene-Sulfonate Moieties in Composites Determined by Neutron Scattering

Molecular MoietyRole at InterfaceInteraction MechanismConsequenceReference
Thiophene RingHydrophobic AnchorNoncovalent π-stackingAdsorption onto non-polar surfaces (e.g., graphene) researchgate.net
Sulfonate GroupHydrophilic StabilizerIonic hydration and electrostatic repulsionDispersion and stabilization in aqueous media researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.govuba.ar

An MD simulation of sodium thiophene-1-sulfonate would typically involve placing one or more ion pairs in a simulation box filled with a chosen solvent, such as water. Such a simulation could provide valuable insights into several phenomena:

Solvation Structure: It would reveal how solvent molecules arrange themselves around the thiophene-1-sulfonate anion and the sodium cation, including the structure of hydration shells and the nature of hydrogen bonding between water and the sulfonate group. bibliotekanauki.pl

Ion Pairing: The simulation could characterize the behavior of the Na⁺ and the thiophene-sulfonate anion in solution—whether they exist as a tightly bound ion pair, a solvent-separated pair, or as fully dissociated ions. Studies on similar systems, like sodium dodecyl sulfate (B86663) or Nafion membranes, have used MD to probe the strong electrostatic interactions between sodium ions and sulfonate groups. rsc.org

Transport Properties: MD can be used to calculate dynamic properties such as diffusion coefficients, which describe how the ions move through the solution.

The force fields used in these simulations (e.g., CHARMM, GROMOS, OPLS) are critical, as they define the potential energy of the system and govern the interactions between atoms. nih.gov

Structure-Property Relationship Studies (Non-Biological)

Correlation of Electronic Structure with Optical Properties

The optical properties of thiophene-based materials, including sodium thiophene-1-sulphonate, are intrinsically linked to their electronic structure. wikipedia.org The delocalization of π-electrons along the conjugated backbone of the thiophene (B33073) ring is a key determinant of their electronic and optical behavior. wikipedia.orgmdpi.com Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in exploring these relationships. mdpi.comresearchgate.net

A fundamental aspect of this correlation lies in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical absorption and emission spectra of the molecule. mdpi.commdpi.com A smaller HOMO-LUMO gap generally corresponds to a bathochromic (red) shift in the absorption and emission spectra, indicating that the molecule can be excited by lower-energy light. researchgate.net For instance, theoretical studies on thiophene derivatives have shown that increasing the conjugation length by adding more thiophene units leads to a decrease in the HOMO-LUMO energy gap and a corresponding red shift in the absorption and emission spectra. researchgate.net

The introduction of a sulphonate group (-SO₃⁻) to the thiophene ring, as in this compound, significantly modulates its electronic properties. The sulphonate group is a strong electron-withdrawing group, which influences the electron density distribution within the thiophene ring. This alteration of the electronic landscape directly impacts the HOMO and LUMO energy levels and, consequently, the optical properties.

Computational studies on similar thiophene sulfonamide derivatives have utilized DFT calculations to analyze their electronic and optical properties. mdpi.com These studies reveal that the nature and position of substituents on the thiophene ring can fine-tune the HOMO-LUMO gap and, by extension, the nonlinear optical (NLO) response. mdpi.com For example, a molecule with a lower HOMO-LUMO energy gap was found to exhibit a higher NLO response. mdpi.com The extended three-dimensional π-electronic delocalization in these systems plays a crucial role in their NLO properties. mdpi.com

Furthermore, theoretical models can predict various photophysical parameters, including excitation energies, absorption maxima, and emission spectra. researchgate.net For example, TD-DFT calculations have been successfully used to determine the optical properties of thiophene-based compounds, including their absorption spectra and maximum absorption wavelengths (λmax). researchgate.net These computational predictions often show good agreement with experimental data, validating the theoretical models. rsc.org

Table 1: Calculated Electronic Properties of Thiophene Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene (T1)-6.65-0.855.80
Bithiophene (T2)-6.01-1.554.46
Terthiophene (T3)-5.72-1.873.85

This table is illustrative and based on general trends observed in computational studies of polythiophenes. Actual values for this compound would require specific calculations.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the thiophene ring in this compound is significantly influenced by the presence of the sulphonate group and can be further modulated by other substituents. Computational chemistry provides valuable tools to understand and predict these substituent effects.

The sulphonate group is a strong deactivating group in electrophilic aromatic substitution reactions. This is because its electron-withdrawing nature reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles. Kinetic studies on the bromination of thiophene-2-sulfonic acid have experimentally confirmed this deactivating effect.

Theoretical approaches, such as the application of the Hammett equation to heteroaromatic compounds, have been used to quantify the electronic effects of substituents on the reactivity of thiophene derivatives. e-bookshelf.de These studies help in understanding how substituents at different positions on the thiophene ring transmit their electronic influence to the reaction center. e-bookshelf.de

Computational methods like DFT can be used to calculate various reactivity descriptors. Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The energies and distributions of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in electrophilic substitution, the reaction is expected to occur at the carbon atom with the highest HOMO density. Conversely, nucleophilic attack is favored at the site with the highest LUMO density.

Molecular electrostatic potential (MEP) maps are another valuable computational tool. They visualize the electron density distribution and can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its reactive behavior.

The influence of substituents on the solvolysis rates of benzylic sulfonates has been studied, demonstrating a linear free-energy relationship. beilstein-journals.org Electron-donating substituents were found to accelerate the reaction, while electron-withdrawing groups decelerated it, a finding that can be rationalized through computational analysis of the transition state stabilization. beilstein-journals.org

Table 2: Predicted Reactivity Descriptors for a Model Thiophene Sulfonate

DescriptorValueInterpretation
HOMO EnergyLowerLess susceptible to electrophilic attack
LUMO EnergyLowerMore susceptible to nucleophilic attack
Net Charge on Ring CarbonsMore PositiveReduced nucleophilicity

This table provides a qualitative prediction based on the known electronic effects of a sulfonate group.

Prediction of Material Performance Indicators

Computational chemistry plays a crucial role in predicting the performance of materials based on this compound for various applications, such as in organic electronics. acgpubs.org By calculating key molecular properties, researchers can screen potential candidates and guide the synthesis of materials with desired characteristics.

For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), several performance indicators can be predicted computationally. acgpubs.org These include:

Charge Carrier Mobility: The efficiency of charge transport in an organic semiconductor is a critical factor. Computational methods can estimate the reorganization energy, which is the energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy is generally associated with higher charge mobility.

Exciton (B1674681) Binding Energy: In OPVs, the efficiency of charge separation is influenced by the exciton binding energy. This can be estimated from the difference between the electronic bandgap and the optical bandgap, both of which can be calculated using theoretical methods. rsc.org

Light Harvesting Efficiency (LHE): For solar cell applications, the LHE is a crucial parameter. It can be predicted from the calculated absorption spectrum of the material. rsc.org

Open-Circuit Voltage (Voc): In organic solar cells, the Voc is related to the HOMO level of the donor material and the LUMO level of the acceptor material. Computational predictions of these energy levels can provide an estimate of the achievable Voc.

Structure-property relationships derived from computational studies can guide the rational design of new materials. researchgate.net For example, by systematically varying substituents on the thiophene ring in silico, it is possible to tune the electronic and optical properties to optimize performance for a specific application. researchgate.net This computational pre-screening can significantly reduce the experimental effort required to develop new high-performance materials.

Table 3: Computationally Predicted Performance Indicators for Thiophene-Based Materials

PropertyPredicted Value/TrendRelevance to Application
Reorganization EnergyLower values are desirableHigher charge carrier mobility (OFETs)
Exciton Binding EnergyLower values are desirableMore efficient charge separation (OPVs)
Light Harvesting EfficiencyHigher values are desirableBetter absorption of sunlight (OPVs)
HOMO/LUMO LevelsTunable through substitutionOptimization of energy level alignment in devices

This table illustrates the types of performance indicators that can be predicted computationally for thiophene-based materials.

Applications in Advanced Materials Science and Catalysis

Polymeric Materials and Organic Electronics

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent environmental and thermal stability, which makes them suitable for use as electrical conductors and in various electronic devices. cmu.edu The introduction of sulphonate groups onto the polythiophene backbone imparts water solubility and modifies the electronic properties, opening up new avenues for processing and applications. wiley.com

Sulphonated polythiophenes are a class of conducting polymers that combine the conductivity of a polythiophene backbone with the hydrophilicity and processability conferred by sulphonate functional groups. researchgate.netrsc.org This dual functionality is critical for applications requiring aqueous processing or interfacing with biological systems.

Sulphonated polythiophenes can be synthesized through several methods, including electrochemical and chemical oxidative polymerization. wiley.comresearchgate.netpan.pl In electrochemical synthesis, the polymerization of a sulphonate-functionalized thiophene (B33073) monomer, such as a 3,4-ethylenedioxythiophene (B145204) derivative bearing a sulphonate group (EDTS), is carried out in an electrolytic cell. wiley.comresearchgate.net This method can produce highly conductive polymer films directly onto an electrode surface. researchgate.net The properties of the resulting polymer, such as conductivity and morphology, can be influenced by parameters like current density and polymerization temperature. researchgate.net

Chemical polymerization often involves using an oxidizing agent like iron(III) tosylate (Fe(OTs)3) in an aqueous solution of the sulphonated monomer. wiley.com This approach allows for the bulk synthesis of water-soluble polymers. For instance, the chemical polymerization of a sulphonate functionalized EDT derivative (EDTS-Na) yields a highly conductive and water-soluble polymer. wiley.com

Characterization of these polymers involves a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the chemical structure, identifying characteristic vibrations of the thiophene ring and the sulphonate groups. researchgate.netsapub.org Cyclic voltammetry (CV) helps to investigate the electrochemical properties, such as oxidation potentials. researchgate.net Thermal stability is assessed using thermogravimetric analysis (TGA), which has shown that these copolymers can have high thermal stability. researchgate.net The electrical conductivity, a key parameter for these materials, is typically measured using the four-probe technique. researchgate.net Research has demonstrated that both chemically and electrochemically synthesized sulphonated poly(3,4-ethylenedioxythiophene) can achieve high conductivity, on the order of 0.5-10 S·cm⁻¹. researchgate.net

Table 1: Conductivity of Various Polythiophene-Based Polymers

Polymer/Composite Synthesis Method Supporting Electrolyte/Solvent Conductivity (S·cm⁻¹)
Polythiophene (PT) Electrochemical LiClO₄ in Acetonitrile 0.35
Polythiophene (PT) Electrochemical Et₄NBF₄ in Benzonitrile 0.54
Sulphonated Poly(3,4-ethylenedioxythiophene) Electrochemical/Chemical Various 0.5 - 10
Polythiophene/Graphene Nanocomposite In-situ Polymerization Not Applicable 2.5 x 10⁻⁸

This table presents a summary of conductivity values for different polythiophene derivatives as reported in various studies. researchgate.netresearchgate.netmdpi.com

The combination of sulphonated polythiophenes with graphene has led to the development of advanced nanocomposites with synergistic properties. mdpi.com Graphene, a single layer of sp²-hybridized carbon atoms, is known for its exceptional electrical conductivity and mechanical strength. mdpi.com However, its practical application is often hindered by its tendency to aggregate and its poor dispersibility in many solvents, especially water. researchgate.netmdpi.com

Sulphonated polythiophenes, such as poly[2-(3-thienyl)ethyloxy-4-butylsulphonate] sodium salt (PTEBS), can act as excellent dispersing agents for graphene in aqueous media. researchgate.netrsc.org The amphiphilic nature of these polymers is key to this function. The hydrophobic thiophene rings of the polymer interact with the graphene surface via noncovalent π-stacking interactions. researchgate.netrsc.org This interaction is strong enough to overcome the forces holding the graphene layers together, thus promoting the exfoliation of graphite (B72142) into individual graphene sheets. researchgate.netrsc.org Simultaneously, the hydrophilic sulphonate groups extend into the aqueous phase, rendering the graphene flakes water-dispersible and preventing their re-aggregation. researchgate.netrsc.org

Thiophene-based materials are a prominent class of organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic solar cells. acs.orgjuniperpublishers.com The introduction of sulphonate groups can tune the electronic properties of these materials. For example, sulphonated thiophene derivatives have been used as surfactants to create stable aqueous nanoparticle dispersions of polymer-fullerene blends (e.g., P3HT:PCBM) for organic solar cell applications. researchgate.net The use of a thiophene-based surfactant, 2-(3-thienyl)ethyloxybutylsulphonate sodium salt (TEBS), helps to control the morphology of the blend, which in turn impacts photocarrier generation and charge transport within the solar cell. researchgate.net

Furthermore, thiophene-based trimers functionalized with sulphonate groups have been developed for in-vivo polymerization, creating conductive materials integrated directly within biological tissues. acs.org These materials are designed to have low oxidation potentials, facilitating their polymerization under physiological conditions. acs.orgdiva-portal.org The sulphonate side chains enhance water solubility, a critical factor for biological applications, and can influence the electronic properties of the resulting polymer. acs.orgdiva-portal.org The development of proton-dopable organic semiconductors based on thiophene moieties also represents a significant advance, where materials can be doped by protonic acid to achieve electrical conductivity. rsc.org

Optoelectronic devices, which interact with light, are a major application area for conducting polymers. espublisher.commdpi.com Sulphonated polythiophenes and related materials are utilized in devices such as organic photovoltaics (OPVs) and have potential in organic light-emitting diodes (OLEDs). cmu.eduacs.orgresearchgate.net

In the context of OPVs, the morphology of the active layer, typically a blend of a donor polymer and an acceptor molecule, is crucial for device performance. As mentioned previously, sulphonated thiophene derivatives can be used as additives or surfactants to control this morphology. researchgate.net By promoting a more intermixed morphology, these surfactants can enhance charge generation and transport, leading to more efficient solar cells. researchgate.net

The interfacing of sulphonated polythiophenes with graphene also has implications for optoelectronics. The resulting composites can be used as transparent conductive electrodes or as active layers in various devices. The ability to process these materials from aqueous solutions is a significant advantage for large-scale, low-cost manufacturing techniques like printing. researchgate.netrsc.org

Development of Sulphonated Polythiophenes

Catalysis and Synthetic Reagents

Beyond materials science, sodium thiophene sulphonate and its derivatives are also employed in the fields of catalysis and chemical synthesis.

Sodium sulfinates, a class of compounds to which sodium thiophene sulphonate is related, are versatile building blocks in organic synthesis for creating S-S, N-S, and C-S bonds. nih.govrsc.org Specifically, sodium thiophene-2-sulfinate has been used as a reagent in the photoinduced, catalyst-free synthesis of sulphonated benzothiophenes. researchgate.net This demonstrates its utility as a precursor for introducing the sulfonylthiophene moiety into more complex organic molecules. researchgate.net Aryl sulfinate salts can also be generated from aryl sulfonium (B1226848) salts and subsequently used to synthesize sulfonamides and sulfones, highlighting the synthetic utility of the sulfinate functional group. d-nb.info

In the realm of catalysis, composites of sulphonated polythiophene and graphene have demonstrated significant electrocatalytic activity. researchgate.netrsc.org These materials can serve as metal-free electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. researchgate.netrsc.org The G/PTEBS composite, for example, reduces oxygen molecules to hydroxide (B78521) ions via a highly efficient four-electron pathway and shows excellent durability. researchgate.netrsc.org The intermolecular charge transfer between the graphene and the sulphonated polythiophene is believed to enhance the reaction kinetics for this efficient electrocatalysis. rsc.org

Table 2: List of Chemical Compounds

Compound Name Abbreviation
Sodium thiophene-1-sulphonate -
Polythiophene PT
Graphene -
Poly[2-(3-thienyl)ethyloxy-4-butylsulphonate] sodium salt PTEBS
3,4-ethylenedioxythiophene EDOT
Poly(3,4-ethylenedioxythiophene) PEDOT
Iron(III) tosylate Fe(OTs)₃
Poly(3-hexylthiophene) P3HT
pan.plpan.pl-Phenyl-C₆₁-butyric acid methyl ester PCBM
2-(3-thienyl)ethyloxybutylsulphonate sodium salt TEBS

This compound as a Building Block in Organic Synthesis

This compound serves as a key building block in organic synthesis, primarily by enabling the introduction of the thiophene moiety into larger, more complex molecular structures. ontosight.ai The thiophene ring is a significant heterocycle in many functional materials, including those used in organic electronics. mdpi.com As a precursor, this compound can be utilized in reactions where the thiophene ring is a desired component of the final product, which may have applications in pharmaceuticals or materials science. ontosight.aievitachem.com The presence of the sulfonate group provides a reactive handle that can be targeted in various chemical transformations. ontosight.ai

Thieno[3,2-b]thiophene and its isomers, which are fused thiophene ring systems, are important scaffolds for materials in (opto)electronics. mdpi.com The synthesis of these and other complex organosulfur compounds can rely on starting materials that provide a pre-formed thiophene ring, illustrating the role of compounds like this compound as foundational synthons. mdpi.comevitachem.com

Role as a Sulphonylating Agent

Sodium sulfinates, including aryl sulfinates like this compound, are recognized as effective sulfonylating agents in organic synthesis. researchgate.netrsc.org They serve as precursors for the introduction of a sulfonyl group (–SO2–) into organic molecules, forming sulfones. rsc.orgresearchgate.net Sulfones are a critical class of compounds found in many pharmaceuticals and agrochemicals. mdpi.com

The reactivity of sodium sulfinates allows them to act as versatile coupling partners for the formation of carbon-sulfur (C–S) bonds. rsc.orgresearchgate.net For instance, research has demonstrated the use of sodium thiophene-2-sulfinate in the synthesis of sulfonated benzothiophenes. researchgate.net This reaction proceeds via a photoinduced, catalyst-free method, highlighting a modern and efficient approach to creating complex sulfur-containing heterocycles. researchgate.netmdpi.com The general utility of sodium sulfinates in sulfonylation reactions is broad, with various methods developed, including metal-catalyzed cross-coupling reactions and electrochemical approaches. researchgate.netresearchgate.net

Table 1: Examples of Sulfonylation Reactions Using Sodium Sulfinates

ReactantsReagentConditionsProduct TypeReference
2-AlkynylthioanisolesSodium SulfinatesVisible light, KI, K₂S₂O₈Sulfonylated Benzothiophenes researchgate.netmdpi.com
Halo/nitro-thiophene derivativesAryl/alkyl sulfinatesCuI-catalysisAryl-thiophenyl sulfones researchgate.net
Cinnamic acidsSodium sulfinatesK₂CO₃ in DMSO or PhI(OAc)₂ in DMFAlkenyl sulfones researchgate.net
ImidazoheterocyclesSodium sulfinatesElectrochemical activationC-H sulfonated imidazoheterocycles researchgate.net

Photoredox Catalysis and Electrochemical Transformations

In recent years, photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering green and efficient pathways for chemical reactions. nih.govnih.gov Sodium sulfinates are well-suited for these technologies, acting as precursors to sulfonyl radicals. rsc.orgresearchgate.net

Under visible-light irradiation or electrochemical oxidation, sodium sulfinates can undergo a single-electron transfer (SET) to generate a sulfonyl radical. mdpi.comnih.gov This highly reactive intermediate can then participate in a variety of transformations, including cascade cyclizations and C–H functionalization reactions. mdpi.comnih.gov

A notable application is the photoinduced, catalyst-free cascade cyclization of alkynes with sodium sulfinates to synthesize sulfonylated heterocycles. researchgate.netmdpi.com This process avoids the need for metal catalysts and utilizes visible light as a renewable energy source. mdpi.com Similarly, electrochemical methods can be employed for the oxidative C-H sulfonylation of various substrates using sodium sulfinates, avoiding the use of chemical oxidants. researchgate.net These methods represent a significant advancement in sustainable chemistry, where this compound and related compounds can serve as key reagents. rsc.orgrsc.org

Surface Science and Coating Technologies

The properties of this compound and related compounds make them suitable for applications in surface modification and the development of functional coatings, particularly for corrosion protection and conductive materials.

Corrosion Inhibition through Polymeric Coatings Containing Thiophene Sulphonates

Conducting polymers, especially those based on polythiophene and its derivatives, have been extensively studied for their ability to protect metals from corrosion. nih.govencyclopedia.pub These polymers can form a passive layer on the metal surface, acting as a physical barrier to corrosive agents. mdpi.com

The incorporation of sulfonate groups, such as from this compound or other sulfonate-containing molecules, into these polymer coatings can enhance their protective properties. mdpi.com Sulfonates can act as dopants in the electropolymerization process, influencing the properties of the resulting polymer film. mdpi.com For example, in a study involving a composite polymer of N-methylpyrrole and 2-methylthiophene, the use of sodium 1-dodecanesulfonate as a dopant was shown to significantly improve the anti-corrosion performance of the coating on a brass alloy. mdpi.com The sulfonate dopant helps in creating a more uniform and compact polymer layer that effectively blocks the penetration of corrosive ions. mdpi.com The mechanism of inhibition involves the adsorption of the polymer onto the metal surface, forming a stable protective film. nih.gov

Table 2: Performance of a Thiophene-Based Composite Coating for Corrosion Protection

Coating CompositionSubstrateCorrosive MediumCorrosion Rate Reduction (Approx.)Protection EfficiencyReference
PNMPY-1SSD/P2MTBrass0.5 M H₂SO₄9 times>90% mdpi.com
PNMPY-1SSD/P2MT: Poly(N-methylpyrrole)-sodium 1-dodecanesulfonate/Poly(2-methylthiophene)

Development of Conductive Polymer Composite Coatings

Polythiophene is an intrinsically conducting polymer, and its derivatives are key components in the development of conductive coatings for a range of applications, including electronics and sensors. mdpi.comresearchgate.net Composite materials that combine conducting polymers with other materials, such as metal oxides or carbon nanotubes, can offer enhanced properties like improved conductivity, stability, and mechanical strength. mdpi.comnih.gov

Sulfonated compounds play a crucial role as dopants in these systems. For instance, a patent describes a method for preparing a polythiophene-metal oxide nanocomposite material where sodium polystyrene sulfonate is used as both a surfactant and a dopant. google.com In this process, the sulfonate helps to prevent the agglomeration of the metal oxide nanoparticles and facilitates the polymerization of thiophene on their surface, creating a core-shell structure. google.com This method results in a composite material with an electrical conductivity in the range of 10⁻¹ to 10 S/cm. google.com The use of a sulfonate dopant is thus integral to achieving a stable, nanostructured composite with tailored conductive properties.

Environmental Chemistry (Mechanistic Focus)

The environmental fate of sulfur-containing organic compounds like thiophene and its derivatives is an area of active research. Understanding the transformation mechanisms of these compounds in the environment is crucial for assessing their impact.

Studies focusing on the atmospheric oxidation of thiophene provide insight into the potential environmental pathways for related sulfonated compounds. The nighttime oxidation of thiophene, for example, has been shown to produce secondary aerosols. nih.gov Mechanistic studies using mass spectrometry have identified that the sulfur from thiophene is transformed into inorganic sulfate (B86663) (SO₄²⁻), organosulfates, and sulfonates within these aerosol particles. nih.gov In one study under simulated wildfire-relevant conditions, sulfonates were found to be the major component of the sulfurous particle mass, accounting for approximately 60.1% of the total sulfate signal. nih.gov This highlights a significant atmospheric transformation pathway where thiophene derivatives can be converted into particulate sulfonates. These transformations have implications for the atmospheric sulfur budget and the properties of aerosols. nih.gov

Furthermore, the biodegradability of thiophene-based surfactants has been investigated. mdpi.com Oligomeric and polymeric surfactants derived from thiophene have demonstrated significant potential for biodegradation by microbial communities from wastewater treatment plants, suggesting that these types of compounds can be broken down by natural processes. mdpi.com

Atmospheric Oxidation Pathways Leading to Sulphonates from Thiophene

The atmospheric degradation of thiophene, a key industrial sulfur-containing heterocyclic compound, is a significant process that contributes to the formation of atmospheric aerosols. datadryad.org This degradation is primarily initiated by reactions with photochemically-produced radicals. nih.gov In the vapor phase, thiophene is degraded by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. nih.gov The reaction with OH radicals is considered the dominant atmospheric oxidation pathway. dntb.gov.uanih.gov

The primary mechanism for this oxidation is the addition of the OH radical to the carbon atoms of the thiophene ring, a process that is significantly faster than hydrogen abstraction. dntb.gov.uarsc.org This addition is an exothermic reaction and leads to the formation of energized adducts. rsc.org Theoretical studies show that the addition of the OH radical to the α-carbon (the carbon next to the sulfur atom) is the most kinetically efficient process. nih.gov Following the initial addition, these intermediates can react further with atmospheric oxygen (O₂). rsc.org This complex oxidation reaction can yield about 12 different products, including key isomers like thiophene-epoxide, thiophene-ol, and thiophene-oxide. dntb.gov.uanih.gov

Recent research has highlighted that the atmospheric oxidation of thiophenes is a previously unrecognized pathway that can directly produce gaseous oxygenated organosulfur compounds, including organosulfates and sulfonates. datadryad.org This process is a potential source for compounds like thiophene sulfonic acid, which can subsequently be neutralized to form stable salts such as this compound. The nighttime oxidation pathway, in particular, can form these compounds without the need for external sulfur sources like sulfate, contributing to the formation of urban atmospheric aerosols. datadryad.org

Table 1: Key Species in the Atmospheric Oxidation of Thiophene This table summarizes the primary reactants and resulting products from the atmospheric oxidation of thiophene.

Role in Reaction Chemical Species Significance Citation
Reactant Thiophene (C₄H₄S) The parent sulfur-containing heterocyclic compound undergoing oxidation. nih.gov
Primary Oxidant Hydroxyl Radical (OH) The main radical species responsible for initiating atmospheric degradation. dntb.gov.uanih.gov
Secondary Oxidant Nitrate Radical (NO₃) Contributes to nighttime oxidation pathways. nih.gov
Intermediate Thiophene-OH Adduct Formed by the addition of the OH radical to the thiophene ring. rsc.org
Intermediate Thiophene-epoxide A significant product formed during the complex oxidation reaction. dntb.gov.uanih.gov
Intermediate Thiophene-ol An alcohol derivative of thiophene formed during oxidation. dntb.gov.uanih.gov

| Final Product Class | Sulphonates / Sulfonic Acids | Oxygenated organosulfur compounds formed, precursors to salts like this compound. | datadryad.org |

Pyrolysis Mechanisms of Thiophene Derivatives and Sulphur Release

The pyrolysis, or thermal decomposition in an inert atmosphere, of thiophene and its derivatives is a critical process in understanding sulfur behavior during high-temperature industrial processes like coal conversion. hep.com.cntyut.edu.cnnih.gov Thiophene compounds are known for their high thermal stability. nih.gov For instance, thiophene itself may be heated to 850°C without decomposition. nih.gov The decomposition mechanisms are complex and primarily involve two competing initial pathways: hydrogen transfer (or migration) and homolysis of the carbon-sulfur (C–S) bond. hep.com.cnresearchgate.net

At lower pyrolysis temperatures, intramolecular hydrogen migration is the more favorable pathway. hep.com.cntyut.edu.cn In this mechanism, a hydrogen atom migrates from a carbon atom to the sulfur atom or another carbon atom, which weakens the C–S bond and leads to ring-opening. tyut.edu.cnnih.gov At elevated temperatures, direct C–S bond homolysis (cleavage) becomes a more significant contributor to the decomposition. hep.com.cn

The primary sulfur-containing gas released during the pyrolysis of thiophene compounds is hydrogen sulfide (B99878) (H₂S). hep.com.cnnih.gov The formation of H₂S is a major outcome of the decomposition process under various conditions. tyut.edu.cn Other sulfur-containing products, such as carbon disulfide (CS₂), are typically detected only at very high temperatures. hep.com.cnnih.gov The decomposition of the thiophene ring also yields various non-sulfur products, with ethyne (B1235809) (acetylene) and butadiyne being major gaseous products. tyut.edu.cnnih.govresearchgate.net

For thiophene derivatives like this compound, the pyrolysis mechanism would also involve the decomposition of the substituent group. The sodium sulphonate group would be expected to decompose to release sulfur oxides (SOx), while the thiophene ring would follow the established pathways of hydrogen transfer and C-S bond cleavage to release H₂S. The presence of sodium would likely result in the formation of stable inorganic sulfur salts, such as sodium sulfide or sodium sulfate, in the solid char residue. Studies on polythiophenes, which are polymers derived from thiophene, show that their thermal decomposition begins at temperatures around 200–300°C. mdpi.com

Table 2: Common Pyrolysis Products of Thiophene This table outlines the major products formed during the thermal decomposition of thiophene and the general conditions for their formation.

Product Chemical Formula Formation Pathway/Conditions Citation
Hydrogen Sulfide H₂S The main sulfur-containing gas released, formed via hydrogen migration and ring-opening pathways. hep.com.cntyut.edu.cnnih.gov
Ethyne (Acetylene) C₂H₂ A major hydrocarbon product from the fragmentation of the thiophene ring. nih.govresearchgate.net
Butadiyne C₄H₂ A key hydrocarbon product resulting from the decomposition of the C4 backbone. tyut.edu.cn
Carbon Disulfide CS₂ Formed at very high pyrolysis temperatures (e.g., above 1300°C). hep.com.cnnih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthesis of sodium thiophene-1-sulphonate often involves multi-step processes that may utilize harsh reagents and generate significant waste, creating a demand for more environmentally friendly and economically viable production methods. ijsetpub.com Future research is increasingly focused on the principles of green chemistry to develop novel and sustainable synthetic routes. ijsetpub.com

Key areas of exploration include:

Catalytic Processes: The development of efficient catalytic systems, potentially using earth-abundant metals or even metal-free catalysts, could significantly improve reaction selectivity and reduce energy consumption. ijsetpub.commdpi.com

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to replace petroleum-based precursors is a crucial step towards a more sustainable chemical industry. ijsetpub.com

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, leading to reduced waste generation, enhanced safety, and easier scalability compared to traditional batch methods. ijsetpub.com

Alternative Solvents: The use of ionic liquids, deep eutectic solvents, or even water as reaction media is being explored to replace volatile and hazardous organic solvents. ijsetpub.com

Advanced Characterization of Interfacial Phenomena

In its primary application in electroplating, this compound functions at the electrode-electrolyte interface. A deeper understanding of its behavior at this interface is critical for optimizing plating processes and improving the quality of the deposited metal layers.

Future research should employ advanced surface-sensitive techniques to probe these interfacial phenomena in real-time and with high resolution. Key unaddressed challenges include:

Adsorption Dynamics: Elucidating the precise mechanism and kinetics of how this compound adsorbs onto different metal surfaces under varying electrochemical conditions.

Influence on Deposit Morphology: Directly visualizing how the adsorbed sulfonate molecules influence the nucleation and growth of metal crystals at the nanoscale.

Interaction with Other Additives: Characterizing the synergistic or antagonistic interactions between this compound and other organic additives (e.g., brighteners, carriers) present in plating baths.

Techniques such as in-situ scanning tunneling microscopy (STM), atomic force microscopy (AFM), and electrochemical quartz crystal microbalance (EQCM) will be instrumental in these investigations. nih.govresearchgate.net Furthermore, understanding these phenomena is crucial for preventing issues like uneven plating, internal stress, and poor adhesion of the deposited layer.

Integration of Computational Methods for Predictive Design

Computational chemistry and materials science offer powerful tools for accelerating the design and optimization of systems involving this compound. By simulating molecular interactions and predicting properties, researchers can screen potential candidates and gain insights that are difficult to obtain through experiments alone. ru.nl

Future research directions in this area include:

Molecular Modeling of Adsorption: Using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to model the adsorption of this compound on various metal surfaces. nih.gov This can help predict binding energies, preferred orientations, and the electronic structure of the interface.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the molecular structure of thiophene (B33073) derivatives with their performance as plating additives. nih.gov This could guide the synthesis of new additives with enhanced properties.

Simulation of Multi-Component Systems: Modeling the complex interactions within a complete electroplating bath, including the solvent, metal ions, and multiple additives, to predict their collective behavior. nih.gov

A major challenge is the development of accurate and efficient computational models that can handle the complexity of real-world systems. nih.gov Validating the predictions from these models with experimental data is also crucial for their reliable application. ru.nl

Exploration of Emerging Applications in Functional Materials

Beyond its traditional role in electroplating, the unique chemical structure of this compound, combining a thiophene ring with a sulfonate group, suggests its potential use in a variety of advanced functional materials. ontosight.ai

Promising areas for future exploration include:

Conducting Polymers: The thiophene moiety is a well-known building block for conducting polymers. tue.nl Incorporating the sulfonate group could enhance the water solubility and processability of these polymers, opening up applications in bioelectronics, sensors, and antistatic coatings. researchgate.net

Organic Electronics: Thiophene-based materials are widely used in organic solar cells and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The sulfonate group could be used to tune the electronic properties and interfacial characteristics of these materials, potentially leading to improved device performance.

Surfactants and Dispersants: The amphiphilic nature of this compound could be exploited in the formulation of specialized surfactants or dispersants, for example, in the preparation of nanoparticle suspensions or in enhanced oil recovery. mdpi.comresearchgate.net

Energy Storage: The compound could potentially serve as an electrolyte additive in batteries, where the sulfonate group might help in stabilizing the electrode-electrolyte interface and inhibiting dendrite growth. alfa-chemistry.com

A significant challenge in this area is the synthesis of well-defined oligomers and polymers based on thiophene sulfonates and the comprehensive characterization of their physical and chemical properties. mdpi.comresearchgate.net

Understanding Complex Multi-Component System Interactions Involving this compound

In many of its applications, this compound does not act in isolation but as part of a complex multi-component system. nih.gov For instance, an electroplating bath contains metal salts, acids, and a variety of other organic additives. The interactions between these components can be highly complex and are often not well understood.

Future research must focus on a more holistic understanding of these systems:

Synergistic and Antagonistic Effects: Systematically investigating how the presence of other compounds affects the function of this compound and vice versa.

Development of Analytical Techniques: Creating robust analytical methods to monitor the concentration and degradation of each component in a multi-component mixture over time.

One of the main challenges is the sheer complexity of these systems, which makes it difficult to isolate the effect of individual components. rsc.org A combination of experimental design, advanced analytical techniques, and computational modeling will be necessary to unravel these intricate interactions. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium thiophene-1-sulphonate, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of thiophene derivatives under controlled acidic conditions, followed by neutralization with sodium hydroxide. To optimize yield, adjust reaction temperature (e.g., 40–60°C) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid). Purity can be enhanced via recrystallization in ethanol-water mixtures or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How should this compound be safely handled in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use fume hoods to prevent inhalation, wear nitrile gloves and lab coats to avoid skin contact, and store in sealed containers away from ignition sources. Implement NIOSH-approved respirators with organic vapor cartridges during large-scale handling. Regularly monitor workplace air quality for sulfonate aerosols .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR spectroscopy : Confirm sulfonate group absorption bands (∼1180–1120 cm⁻¹ for S=O stretching).
  • NMR spectroscopy : Analyze ¹H and ¹³C shifts for thiophene ring protons (δ 6.5–7.5 ppm) and sulfonate carbon environments.
  • Elemental analysis : Validate sodium and sulfur content (±0.3% theoretical values).
    Tabulate results against reference standards to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing degradation products of this compound?

  • Methodological Answer : Discrepancies may arise from isomerization or solvent interactions. Use high-resolution mass spectrometry (HR-MS) to identify degradation byproducts. Pair with computational modeling (e.g., DFT calculations) to predict plausible fragmentation pathways. Cross-validate findings using HPLC-MS under gradient elution conditions (e.g., 0.1% formic acid in acetonitrile/water) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design a factorial experiment with:

  • Independent variables : pH (2–12) and temperature (25–80°C).
  • Dependent variables : Degradation rate (via UV-Vis absorbance at λmax 270 nm) and ionic conductivity.
    Use Arrhenius plots to model temperature-dependent stability. Buffer solutions should be prepared with sodium phosphate (pH 2–7) and sodium borate (pH 8–12) to avoid interference .

Q. How can researchers address conflicting results in the compound’s reactivity with transition metal catalysts?

  • Methodological Answer : Contradictions may stem from ligand coordination modes or solvent polarity. Perform kinetic studies under inert atmospheres (e.g., argon) to isolate oxidation effects. Use X-ray absorption spectroscopy (XAS) to analyze metal-sulfonate binding geometries. Compare reactivity across solvents (e.g., DMSO vs. THF) to identify polarity-dependent pathways .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate EC50 values with 95% confidence intervals. For non-monotonic responses, use Akaike’s Information Criterion (AIC) to compare linear vs. biphasic models. Include negative controls (e.g., sodium sulfate) to isolate thiophene-specific effects .

Q. How should researchers design controls to differentiate between sulfonate-specific and matrix effects in environmental samples?

  • Methodological Answer : Use spike-and-recovery experiments:

  • Matrix-matched controls : Add known concentrations of this compound to environmental matrices (e.g., soil extracts).
  • Internal standards : Deuterated analogs (e.g., d4-thiophene sulfonate) for LC-MS quantification.
    Calculate recovery rates (%) and limit matrix interferences via standard addition calibration .

Key Considerations for Peer Review

  • Reproducibility : Document reaction conditions (e.g., humidity, light exposure) that may affect sulfonation efficiency .
  • Ethical Compliance : Adhere to EPA Significant New Use Rules (SNURs) if studying environmental release pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.